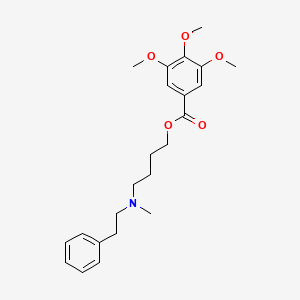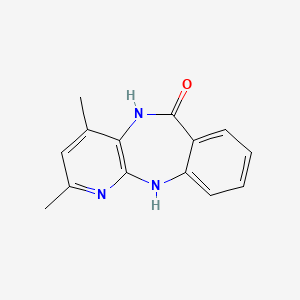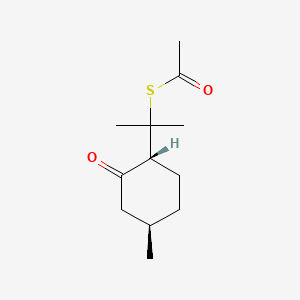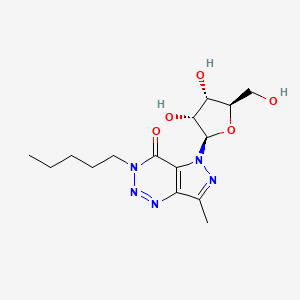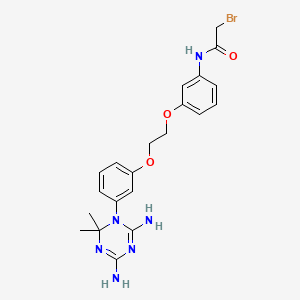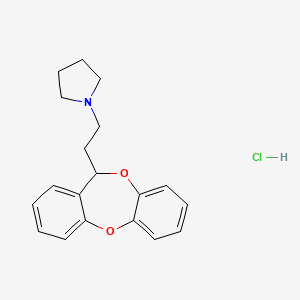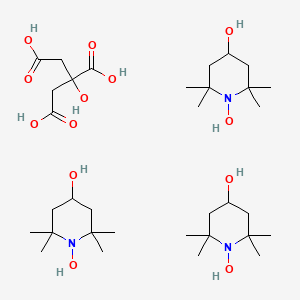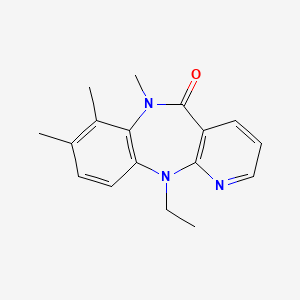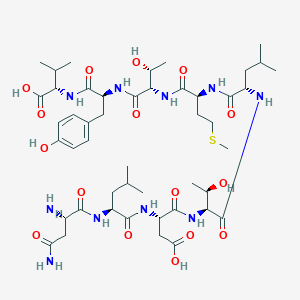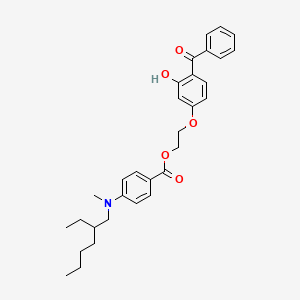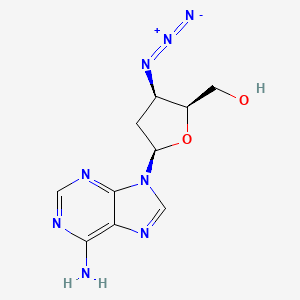
9-(3'-Azido-2',3'-dideoxy-beta-D-threo-pentofuranosyl)adenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine is a synthetic nucleoside analog. It is structurally similar to natural nucleosides but contains an azido group at the 3’ position and lacks hydroxyl groups at the 2’ and 3’ positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as 2,3-dideoxy-D-threo-pentofuranosyl.
Azidation: The hydroxyl group at the 3’ position is replaced with an azido group using reagents like sodium azide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure product purity .
化学反応の分析
Types of Reactions
9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Hydrogen and Palladium Catalyst: Used for reduction reactions.
Lewis Acids: Used in glycosylation reactions to facilitate bond formation.
Major Products
Amino Derivatives: Reduction of the azido group yields amino derivatives.
Substituted Nucleosides: Substitution reactions can yield various substituted nucleosides depending on the nucleophile used.
科学的研究の応用
9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine has several scientific research applications:
Antiviral Research: It is studied for its potential as an antiviral agent, particularly against retroviruses.
Biochemical Research: Used as a tool to study nucleoside analog interactions with enzymes and nucleic acids.
Medicinal Chemistry: Explored for its potential in developing new therapeutic agents.
作用機序
The mechanism of action of 9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine involves its incorporation into viral DNA during replication. The presence of the azido group prevents further elongation of the DNA chain, thereby inhibiting viral replication. This compound targets viral reverse transcriptase and other polymerases involved in nucleic acid synthesis .
類似化合物との比較
Similar Compounds
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine: Similar structure but with a fluorine atom instead of an azido group.
2-Amino-9-(3’-azido-2’,3’-dideoxy-beta-D-erythro-pentofuranosyl)-6-methoxy-9H-purine: Contains an additional amino group and a methoxy group.
Uniqueness
9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine is unique due to its specific azido substitution, which imparts distinct chemical and biological properties. This makes it particularly useful in antiviral research and as a biochemical tool .
特性
CAS番号 |
110143-04-9 |
|---|---|
分子式 |
C10H12N8O2 |
分子量 |
276.26 g/mol |
IUPAC名 |
[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3-azidooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(16-17-12)6(2-19)20-7/h3-7,19H,1-2H2,(H2,11,13,14)/t5-,6-,7-/m1/s1 |
InChIキー |
XDRZJDXXQHFAAE-FSDSQADBSA-N |
異性体SMILES |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-] |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


